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Cat. No.: B1577374 Get Quote

An In-depth Analysis of the Structure, Characterization, and Biological Activity of a Novel

Peptide-Nucleotide Antibiotic

Abstract
Microcin C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide produced by

certain strains of Escherichia coli.[1] It exhibits significant antibacterial activity, primarily against

phylogenetically related Gram-negative bacteria such as Salmonella, Klebsiella, Shigella, and

Proteus species.[2][3] McC7's unique "Trojan horse" mechanism, where it hijacks bacterial

uptake systems to deliver a toxic warhead, makes it a compelling candidate for novel antibiotic

development in an era of rising antimicrobial resistance. This technical guide provides a

comprehensive overview of the chemical structure of McC7, detailed protocols for its

characterization, and a summary of its biological activity.

Core Chemical Structure
Microcin C7 is a modified peptide-nucleotide conjugate, a structural classification that sets it

apart from many conventional antibiotics.[1] The molecule consists of two primary components

linked by a stable N-acyl phosphoramidate bond:

A formylated heptapeptide: The N-terminus of the peptide is formylated, and the sequence is

fMet-Arg-Thr-Gly-Asn-Ala-Asp.[4] This peptide component is crucial for the molecule's

transport into target bacterial cells.
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A modified adenosine monophosphate (AMP) derivative: The C-terminal aspartate of the

heptapeptide is covalently linked via its α-carboxyl group to an aminopropyl-modified 5'-

adenosine monophosphate (AMP) molecule.[4] This nucleotide portion, once released inside

the cell, is responsible for the antibiotic's cytotoxic effect.

The complete structure is a sophisticated assembly that leverages the peptide as a delivery

vehicle for the toxic nucleotide analogue.

Table 1: Physicochemical Properties of Microcin C7
Property Value Reference(s)

Molecular Formula C₄₂H₇₀N₁₈O₁₈PS (Calculated)

Average Molecular Weight 1178.15 g/mol [4]

Monoisotopic Molecular

Weight
1177.457 Da [4]

General Classification Class I Microcin [1]

Biosynthesis and Mechanism of Action
The production of McC7 is orchestrated by the mccABCDE gene cluster found on a plasmid in

the producer E. coli strain.[4] The process involves the ribosomal synthesis of the MccA

precursor peptide, followed by post-translational modification by the MccB, MccD, and MccE

proteins to attach the modified AMP moiety.

Diagram 1: Biosynthesis Pathway of Microcin C7
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Caption: The biosynthetic pathway of Microcin C7 from the mccA gene to the mature antibiotic.

McC7's mechanism of action is a classic "Trojan horse" strategy. The heptapeptide is

recognized by outer membrane porins and the YejABEF inner membrane transporter of

susceptible bacteria, granting it entry into the cytoplasm.[5] Once inside, cellular peptidases

cleave the peptide carrier, releasing the toxic, non-hydrolyzable aspartyl-adenylate analogue.

This molecule mimics the intermediate of the tRNA charging reaction and potently inhibits

aspartyl-tRNA synthetase, thereby halting protein synthesis and leading to cell death.[2]

Diagram 2: "Trojan Horse" Mechanism of Action
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Caption: The cellular uptake and mechanism of action of Microcin C7 in a target bacterium.

Experimental Protocols
The characterization of Microcin C7 involves its purification from culture, structural elucidation

through mass spectrometry and NMR, and assessment of its biological activity.
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Diagram 3: General Experimental Workflow for McC7
Characterization
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Caption: A typical workflow for the purification and characterization of Microcin C7.
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Purification by High-Performance Liquid
Chromatography (HPLC)
Objective: To purify McC7 from bacterial culture supernatant to a high degree of purity (>95%)

for subsequent analysis.

Methodology:

Culture and Extraction: Grow a high-density culture of the McC7-producing E. coli strain in a

suitable fermentation broth. Centrifuge the culture to pellet the cells and collect the

supernatant. The peptide can be initially extracted and concentrated from the media by

adsorption onto an octadecyl silica (C18) resin.

HPLC System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is

used.

Mobile Phase:

Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

Solvent B: 0.1% (v/v) TFA in 90% (v/v) acetonitrile.

Gradient Elution: A linear gradient is typically employed. For example, start with 5% Solvent

B, increasing to 50-60% Solvent B over 40-60 minutes at a flow rate of 1 mL/min.

Detection: Monitor the elution profile at 220 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peaks.

Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or mass

spectrometry to identify those containing pure McC7. Pool the pure fractions and lyophilize to

obtain the purified peptide as a powder.

Structural Characterization
3.2.1. Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the purified McC7 and its fragments.
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Methodology:

Sample Preparation: Dissolve the lyophilized McC7 in a suitable solvent (e.g., 50%

acetonitrile with 0.1% formic acid).

Instrumentation: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion

for intact McC7 is approximately 1178.5 Da.

Tandem MS (MS/MS): To confirm the peptide sequence, perform fragmentation analysis

(e.g., Collision-Induced Dissociation - CID) on the parent ion. The resulting fragmentation

pattern (b- and y-ions) can be used to verify the amino acid sequence.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and confirm the covalent linkages,

particularly the N-acyl phosphoramidate bond.

Methodology:

Sample Preparation: Dissolve a high concentration of purified, lyophilized McC7 (typically 1-

5 mM) in a suitable deuterated solvent (e.g., 95% H₂O / 5% D₂O) with an appropriate internal

standard.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a

cryoprobe is recommended.

Experiments:

1D Spectra: Acquire ¹H, ¹³C, ¹⁵N, and ³¹P NMR spectra to identify the types of atoms

present.

2D Homonuclear Spectra (e.g., COSY, TOCSY): Use these to assign proton resonances

within each amino acid residue.
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2D Heteronuclear Spectra (e.g., HSQC, HMBC): Use these to link proton signals to their

directly attached carbons or nitrogens (HSQC) and to identify multi-bond correlations

(HMBC), which are critical for sequencing and confirming the phosphoramidate linkage.

Data Analysis: Process the spectra using appropriate software to assign chemical shifts and

identify through-bond and through-space correlations to build a complete structural model.

Biological Activity: Minimum Inhibitory Concentration
(MIC) Determination
Objective: To determine the lowest concentration of McC7 that inhibits the visible growth of a

target bacterium.

Methodology (Broth Microdilution):

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in a

suitable broth (e.g., Mueller-Hinton Broth - MHB).

Inoculum Preparation: Dilute the overnight culture to achieve a standardized final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

Serial Dilution: Prepare a stock solution of purified McC7. Perform a two-fold serial dilution of

the McC7 stock solution in MHB directly in the 96-well plate across 10-12 wells.

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted

McC7. Include a positive control well (bacteria, no antibiotic) and a negative control well

(broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Reading the MIC: The MIC is the lowest concentration of McC7 at which there is no visible

turbidity (growth) in the well.

Quantitative Biological Activity
McC7 is highly potent against susceptible Enterobacteriaceae. Its activity is typically observed

at nanomolar concentrations.[2]
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Table 2: Reported Minimum Inhibitory Concentrations
(MIC) of Microcin C7

Target
Organism

Strain MIC (µg/mL) MIC (µM) Reference(s)

Escherichia coli K-12 (BW28357) 1.56 ~1.32 [5]

Escherichia coli (General) - Nanomolar range [2]

Salmonella spp. (General) - Nanomolar range [2]

Klebsiella spp. (General) - Nanomolar range [2]

Shigella spp. (General) - Nanomolar range [2]

Proteus spp. (General) - Nanomolar range [2]

Note: Specific MIC values can vary depending on the bacterial strain, inoculum size, and

specific experimental conditions used.

Conclusion
Microcin C7 possesses a complex and highly specialized chemical structure that enables its

potent and targeted antibacterial activity. The combination of a peptide-based delivery system

and a nucleotide-based warhead represents a sophisticated evolutionary strategy for bacterial

competition. A thorough understanding of its structure, biosynthesis, and mechanism of action,

facilitated by the experimental protocols detailed herein, is essential for researchers and drug

development professionals seeking to harness its potential as a next-generation therapeutic

agent. The detailed characterization of McC7 provides a robust framework for the development

of novel antibiotics that can overcome existing resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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